molecular formula C9H8F2O2 B12438558 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B12438558
M. Wt: 186.15 g/mol
InChI Key: BENNDZVXBNBEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the reduction of 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one. This reduction can be achieved using asymmetric reduction reactions in the presence of ketoreductase, coenzyme, and a coenzyme circulating system . The ketoreductase used can be from the short-chain dehydrogenases/reductases family (SDR), medium-chain dehydrogenases/reductase (MDR), or aldo-keto reductase (AKR).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: As mentioned earlier, the reduction of 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one yields this compound.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Asymmetric reduction can be carried out using ketoreductase enzymes.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: this compound.

    Substitution: Various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme activity and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of fluorine atoms at the 5 and 8 positions, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5,8-difluoro-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7,12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENNDZVXBNBEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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